molecular formula C11H19NO2 B1388840 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid CAS No. 700797-68-8

2-(Cyclopentylamino)cyclopentane-1-carboxylic acid

Cat. No. B1388840
CAS RN: 700797-68-8
M. Wt: 197.27 g/mol
InChI Key: MLPOPQVTJUBHPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . Another route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .

Mechanism of Action

Target of Action

The primary targets of 2-(Cyclopentylamino)cyclopentanecarboxylic acid are currently unknown. The compound is a derivative of cyclopentanecarboxylic acid

Mode of Action

The cyclopentylamino group may also interact with targets through hydrophobic interactions .

Biochemical Pathways

Carboxylic acids and their derivatives are known to participate in various biochemical reactions, including the citric acid cycle and fatty acid metabolism .

Pharmacokinetics

Carboxylic acids are generally well-absorbed and can be metabolized through various pathways, including beta-oxidation .

Result of Action

Carboxylic acids and their derivatives can have various effects, including acting as enzyme inhibitors or activators, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Cyclopentylamino)cyclopentanecarboxylic acid. For instance, pH can affect the ionization state of the carboxylic acid group, potentially influencing its interaction with targets. Temperature, light, and humidity can also affect the stability of the compound .

properties

IUPAC Name

2-(cyclopentylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPOPQVTJUBHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666470
Record name 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)cyclopentane-1-carboxylic acid

CAS RN

700797-68-8
Record name 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
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